4-methyl-3-thiosemicarbazide molecular weight calculation
4-methyl-3-thiosemicarbazide molecular weight calculation
An In-Depth Technical Guide to the Molecular Weight Determination of 4-methyl-3-thiosemicarbazide
Introduction
4-methyl-3-thiosemicarbazide is an organosulfur compound with the chemical formula C₂H₇N₃S.[1][2][3][4] As a derivative of thiosemicarbazide, it serves as a crucial intermediate in the synthesis of various organic compounds, including certain herbicides and metal complexes.[1] For researchers and professionals in drug development and chemical synthesis, the precise determination of a molecule's molecular weight is a foundational and non-negotiable parameter. It is the first step in structural elucidation, a key determinant for reaction stoichiometry, and a critical quality attribute for ensuring the purity and identity of a synthesized compound.
This guide provides a comprehensive overview of the principles and methodologies for determining the molecular weight of 4-methyl-3-thiosemicarbazide. It begins with the theoretical calculation based on elemental atomic weights and progresses to the experimental verification using mass spectrometry, offering insights into the causality behind the chosen analytical strategies.
Theoretical Molecular Weight Calculation: A First Principle Approach
The theoretical molecular weight (or more accurately, the molar mass) is calculated by summing the atomic weights of all constituent atoms in the molecule's chemical formula.[5] The accuracy of this calculation is entirely dependent on the use of standardized atomic weights, which are the weighted averages of the masses of an element's naturally occurring isotopes.[6]
The chemical formula for 4-methyl-3-thiosemicarbazide is C₂H₇N₃S .
The constituent elements and their standard atomic weights are as follows:
The calculation proceeds as follows:
(Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of N atoms × Atomic Weight of N) + (Number of S atoms × Atomic Weight of S)
= (2 × 12.011) + (7 × 1.008) + (3 × 14.007) + (1 × 32.066) = 24.022 + 7.056 + 42.021 + 32.066 = 105.165 g/mol
This calculated value aligns with the published molar mass of 105.16 g/mol and 105.17 g/mol .[1][2][3]
Data Summary: Atomic Contributions to Molecular Weight
| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 2 | 12.011[6][7] | 24.022 |
| Hydrogen | H | 7 | 1.008 | 7.056 |
| Nitrogen | N | 3 | 14.007[8] | 42.021 |
| Sulfur | S | 1 | 32.066[5] | 32.066 |
| Total | 105.165 |
Experimental Verification: The Role of Mass Spectrometry
While theoretical calculation provides an expected value, experimental verification is essential to confirm the identity and purity of a synthesized compound. Mass spectrometry (MS) is the definitive analytical technique for this purpose, as it directly measures the mass-to-charge ratio (m/z) of ionized molecules.[9][10]
Core Principle of Mass Spectrometry
The fundamental principle of mass spectrometry involves three key stages:
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Ionization: The sample molecule is converted into a gas-phase ion. For small molecules like 4-methyl-3-thiosemicarbazide, techniques like Electrospray Ionization (ESI) are common.[1][11]
-
Mass Analysis: The generated ions are separated based on their m/z ratio in a mass analyzer (e.g., Quadrupole, Time-of-Flight) using electric or magnetic fields.[1][12]
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum—a plot of ion intensity versus m/z.[6][9]
Experimental Workflow: Analysis of 4-methyl-3-thiosemicarbazide
The following diagram illustrates a typical workflow for determining the molecular weight of a small molecule using Liquid Chromatography-Mass Spectrometry (LC-MS). The LC step provides an initial separation of the sample, ensuring that a pure compound enters the mass spectrometer, which is a self-validating step to prevent analysis of impurities.
Caption: Workflow for LC-MS based molecular weight determination.
Protocol for Molecular Weight Verification
-
Sample Preparation: Dissolve a small, accurately weighed amount of synthesized 4-methyl-3-thiosemicarbazide in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 1-10 µg/mL).
-
Instrumentation Setup:
-
Liquid Chromatograph: Use a C18 reverse-phase column. Set up a mobile phase gradient (e.g., water and acetonitrile, both with 0.1% formic acid) to ensure the compound elutes as a sharp peak. Formic acid is used to facilitate protonation in positive ion mode ESI.
-
Mass Spectrometer: Calibrate the instrument using a known standard to ensure high mass accuracy.[8] Set the ESI source to operate in positive ion mode. This is the logical choice because the nitrogen atoms in the molecule are readily protonated to form a positively charged ion.
-
-
Data Acquisition: Inject the sample into the LC-MS system. Acquire data in full scan mode over a relevant m/z range (e.g., m/z 50-300).
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to locate the peak corresponding to 4-methyl-3-thiosemicarbazide.
-
Extract the mass spectrum for this chromatographic peak.
-
Identify the molecular ion peak. In positive mode ESI, this will typically be the protonated molecule, [M+H]⁺.
-
The expected m/z for the [M+H]⁺ ion would be the molecular weight of the neutral molecule plus the mass of a proton (1.007 amu).
-
Therefore, the expected peak would be at m/z = 105.165 + 1.007 = 106.172 .
-
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula.[1][2]
-
The concordance between the theoretically calculated mass and the experimentally determined mass provides definitive evidence of the compound's identity.
Conclusion
The molecular weight of 4-methyl-3-thiosemicarbazide is theoretically calculated to be 105.165 g/mol . This fundamental property is derived from its elemental composition (C₂H₇N₃S) and the standard atomic weights of its constituent atoms. For absolute confirmation in a laboratory setting, this theoretical value must be validated experimentally. Mass spectrometry, particularly when coupled with liquid chromatography, stands as the gold standard for this task. By measuring the mass-to-charge ratio of the protonated molecule ([M+H]⁺), researchers can unequivocally confirm the molecular weight, thereby validating the synthesis and ensuring the integrity of the compound for further application in research and development.
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